3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one
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Overview
Description
“3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one” is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction:
Formation of Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction between the benzimidazole derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the prop-2-en-1-one moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the prop-2-en-1-one moiety.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1H-benzimidazole: Similar structure but lacks the prop-2-en-1-one moiety.
1-(2-Chlorophenyl)-2-(1H-benzimidazol-2-yl)ethanone: Similar structure but with an ethanone instead of a prop-2-en-1-one moiety.
Uniqueness
“3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one” is unique due to the presence of both the 2-chlorophenyl group and the prop-2-en-1-one moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
651715-57-0 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-(1-methylbenzimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13ClN2O/c1-20-15-9-5-4-8-14(15)19-17(20)16(21)11-10-12-6-2-3-7-13(12)18/h2-11H,1H3 |
InChI Key |
HLOGQDXRPIENBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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